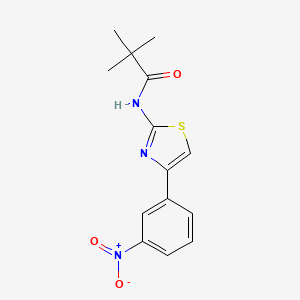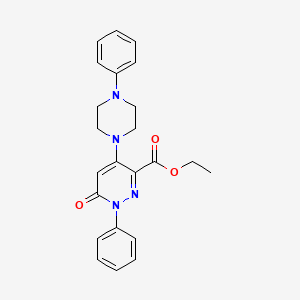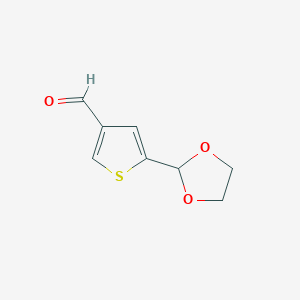
5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, including those similar to 5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde, often involves catalyzed coupling reactions, such as Suzuki coupling, to introduce various functional groups and achieve complex molecular architectures (Zhang et al., 2016). Lewis base catalyzed [3+2] cycloaddition reactions have also been utilized for the facile synthesis of 3-aldehyde-2-substituted thiophenes (Shi et al., 2015), showcasing the versatility of synthetic routes available for constructing thiophene frameworks.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by spectroscopic techniques and crystallographic analysis, revealing the influence of substituents on the planarity and electronic distribution within the thiophene core. The synthesis and structural elucidation of thiophene derivatives demonstrate the effect of different functional groups on the molecule's geometry and electronic properties (Quoc et al., 2019).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including thioacetalization, chloromethylation, and oxidation, allowing for the introduction of diverse functional groups and the formation of complex molecules. The reactivity of thiophene compounds, such as 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, towards different reagents underlines the versatility of thiophene chemistry in synthesizing novel compounds with unique properties (Papernaya et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, including solubility, melting points, and photophysical properties, are significantly influenced by their molecular structures. Studies on substituted thiophene-2-carbaldehydes highlight the relationship between structure and physicochemical properties, such as UV-Vis and fluorescence, critical for applications in materials science (Tokárová & Biathová, 2018).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as their reactivity towards nucleophiles and electrophiles, oxidation, and polymerization potential, are central to their utility in various applications. The synthesis and reaction of thiophene-2-carbaldehydes with different reagents demonstrate the chemical versatility of thiophene derivatives, enabling the creation of a wide range of materials with tailored properties (Obushak et al., 2008).
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors
One notable application is in the development of fluorescent sensors for metal ions. For example, a compound synthesized using a similar thiophene derivative was studied for its potential as a fluorescent sensor for ferric ions (Fe3+). This compound demonstrated strong fluorescence quenching in the presence of Fe3+, which is a crucial attribute for selective metal ion detection in complex samples (Zhang et al., 2016).
Material Chemistry
Another significant area of application is in material chemistry, where thiophene derivatives have been utilized in the synthesis of materials with desirable optical properties. For instance, derivatives of thiophene have been synthesized and analyzed for their physicochemical properties, highlighting their potential use in the chemistry of materials, particularly focusing on UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).
Chemical Synthesis
Thiophene derivatives also play a crucial role in chemical synthesis, serving as intermediates or reactants in the formation of complex molecules. A study on the synthesis of bis(5,4-d)thiazoles using substituted thiophene-2-carbaldehydes showcased the synthetic versatility of these compounds in producing materials with significant chemical interest (Ulyankin et al., 2021).
Catalysis
In the context of catalysis, thiophene derivatives have been investigated for their role in facilitating chemical reactions. For instance, the copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes demonstrates the utility of these compounds in enhancing the efficiency and yield of important cross-coupling reactions (Hergert et al., 2018).
Biological Evaluation
Moreover, thiophene derivatives have been synthesized and evaluated for their biological activities. A study on the design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions revealed the potential of these compounds in exhibiting antibacterial, antiurease, and nitric oxide (NO) scavenging activities. This highlights the broader applications of thiophene derivatives beyond purely chemical synthesis to include significant biological and pharmaceutical implications (Ali et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDLKNPIOJKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

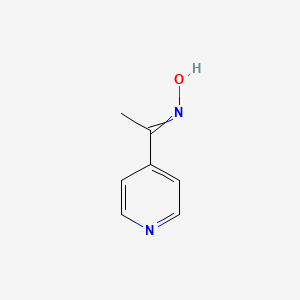
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)
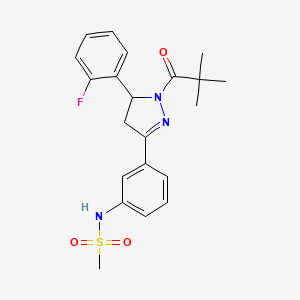
![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
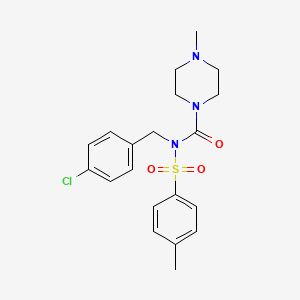
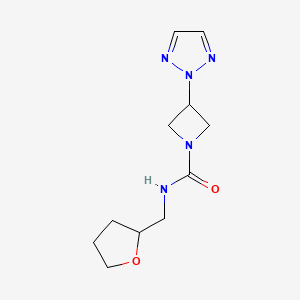
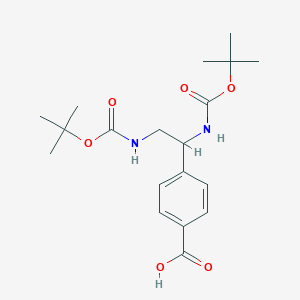
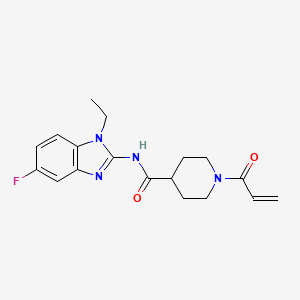
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)
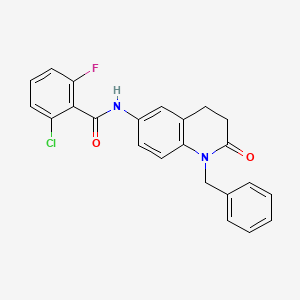
![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)
